n,n,4-Trichlorobenzenesulfonamide
Description
N,N,4-Trichlorobenzenesulfonamide is a halogenated sulfonamide derivative characterized by three chlorine substituents: two on the sulfonamide nitrogen (N,N-dichloro) and one at the para position of the benzene ring. Its molecular structure was first reported by Gowda et al. in 2007, with crystallographic data confirming a planar sulfonamide group and distinct intermolecular hydrogen bonding patterns . The compound’s synthesis typically involves halogenation reactions, as evidenced by the use of trichloroacetic acid in related sulfonamide crystallization procedures . Its stability and reactivity are influenced by the electron-withdrawing effects of the chlorine atoms, making it a subject of interest in materials science and medicinal chemistry.
Properties
IUPAC Name |
N,N,4-trichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-5-1-3-6(4-2-5)13(11,12)10(8)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIHIHRQSCFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938177 | |
| Record name | N,N,4-Trichlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17260-65-0 | |
| Record name | N,N,4-Trichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17260-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC35960 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,4-Trichlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00938177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N,N,4-trichloro- typically involves the reaction of benzenesulfonyl chloride with trichloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzenesulfonamide, N,N,4-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N,4-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
Benzenesulfonamide, N,N,4-trichloro- has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma, epilepsy, and certain cancers.
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N,N,4-trichloro- involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, and their inhibition can lead to various physiological effects. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of N,N,4-Trichlorobenzenesulfonamide, highlighting differences in substituents and their implications:
Physicochemical Properties
- Electron-Withdrawing Effects : The trichloro substitution in this compound results in greater electron withdrawal compared to dichloro analogues like Dichloramine T, reducing its basicity and solubility in polar solvents .
- Thermal Stability : The para-chlorine substituent enhances thermal stability compared to nitro-substituted derivatives (e.g., 4-Chloro-3-nitrobenzenesulfonamide), which decompose more readily due to nitro group instability .
- Crystallinity : this compound forms colorless crystals with hydrogen-bonded networks, similar to N-(2,3-Dichlorophenyl)methanesulfonamide, but with shorter S–O bonds (1.42–1.44 Å) due to increased halogen electronegativity .
Research Findings and Limitations
- Crystallographic Studies : Gowda et al.’s work confirms that this compound adopts a distorted tetrahedral geometry around the sulfur atom, with Cl⋯Cl van der Waals interactions stabilizing the crystal lattice.
- Synthetic Challenges : The compound’s low solubility in common solvents (e.g., ethyl acetate) complicates large-scale synthesis, unlike Dichloramine T, which is more soluble due to its methyl group .
Biological Activity
N,N,4-Trichlorobenzenesulfonamide (NNDC4MBSA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of three chlorine atoms on the benzene ring, which significantly influences its biological activity. The compound's structure allows it to interact with various biological macromolecules, enhancing its efficacy in different applications.
Antimicrobial Activity
NNDC4MBSA exhibits notable antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of bacteria and fungi through mechanisms that involve disrupting cellular processes or inhibiting specific enzymes.
Table 1: Antimicrobial Activity of NNDC4MBSA
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Potential
Recent studies have highlighted the potential of NNDC4MBSA as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated, showing promise for future cancer therapies.
Case Study: Inhibition of Cancer Cell Proliferation
In a study examining the effects of NNDC4MBSA on human cancer cell lines, it was found that the compound inhibited cell growth by inducing apoptosis. The IC50 values for various cancer lines ranged from 5 to 15 µM, indicating a potent effect against these cells.
The mechanisms underlying the biological activity of NNDC4MBSA are multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of carboxylesterases, which are crucial in drug metabolism .
- Oxidative Stress Induction : NNDC4MBSA may induce oxidative stress within microbial cells, leading to cell death. This property is particularly relevant in its fungicidal and bactericidal activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of NNDC4MBSA. Substitutions on the benzene ring can significantly affect its potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Chlorine | Increased antimicrobial potency | |
| Alkyl Groups | Enhanced anticancer properties |
Future Directions
Research into NNDC4MBSA is ongoing, with several promising directions:
- Cancer Research : Further studies are needed to explore its potential as a targeted therapy for various cancers.
- Novel Formulations : Investigating different formulations could enhance its bioavailability and therapeutic efficacy.
- Combination Therapies : Exploring combinations with existing drugs may yield synergistic effects, improving treatment outcomes for resistant strains of bacteria or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
